3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is a chemical transformation product . It is used as an active pharmaceutical intermediate . The molecular formula of this compound is C7H6F3N3O2 .
Synthesis Analysis
A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . The reaction mixture was filtrated through a plague of Celite® to remove Pd–C, and the volatile components were evaporated in vacuo .Chemical Reactions Analysis
The synthesis of diaminobenzene derivatives is widely known. They are important starting materials for the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds . Benzene-1,2-diamine-based organocatalysts were prepared in a three-step synthesis from (S)-quininamine and 1-fluoro-2-nitrobenzene .Scientific Research Applications
Synthesis and Photodegradation
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine has been utilized in the synthesis of polyimides. These polyimides exhibit positive working image upon light irradiation. The nitro group in the ortho position of the benzene ring of the diamine moiety significantly improves the photolytic decomposability of polymers (Feng et al., 1997).
Amination and Reduction Processes
This compound has been used as a precursor in the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles through direct amination and reduction processes (Pastýříková et al., 2012).
Soluble Fluoro-Polyimides Synthesis
Soluble fluoro-polyimides, synthesized from fluorine-containing aromatic diamines like 3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine, are used for creating high-quality films with excellent thermal stability, low moisture absorption, and high hygrothermal stability (Xie et al., 2001).
Synthesis of Fluorine-Containing 1,2-Diamines
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine is involved in the synthesis of trifluoromethyl-containing 1,2-diamines, amino alcohols, and β-amino acids, showcasing its versatility in producing various organic compounds (Korotaev et al., 2009).
Development of Unsymmetrical Diamine Monomers
This compound has been used to prepare new unsymmetrical diamine monomers containing both the benzimidazole ring and trifluoromethyl group. These monomers are polymerized to create polyimides that are soluble in aprotic polar solvents, with enhanced solubility without decreasing their physical properties (Choi et al., 2008).
Nucleophilic Aromatic Substitution
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine has been involved in nucleophilic aromatic substitution reactions to form novel (pentafluorosulfanyl)benzenes with 3,5-disubstitution patterns (Ajenjo et al., 2016).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c8-7(9,10)3-1-4(11)6(12)5(2-3)13(14)15/h1-2H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRYZWVAWJMKPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174860 | |
Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816782 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-5-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
2078-01-5 | |
Record name | 1,2-Benzenediamine, 3-nitro-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078015 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitro-5-(trifluoromethyl)-1,2-benzenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITRO-5-(TRIFLUOROMETHYL)BENZENE-1,2-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V6ZFH32HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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